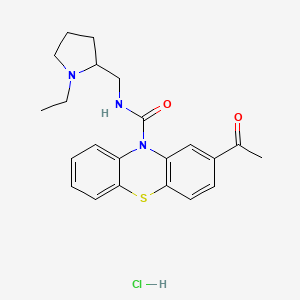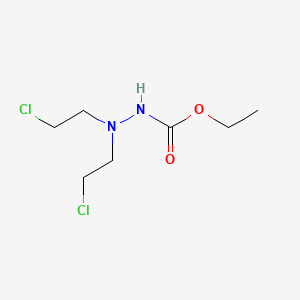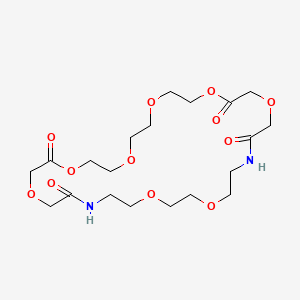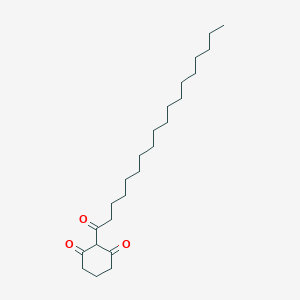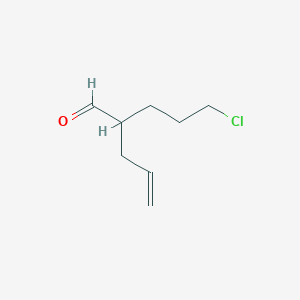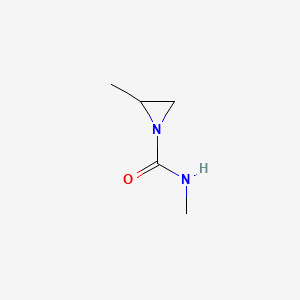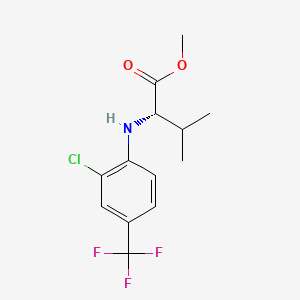
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature by its systematic name, τ-Fluvalinate . This compound is characterized by the presence of a valine moiety linked to a chlorinated and trifluoromethylated phenyl group, making it a valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester typically involves the esterification of valine with a chlorinated and trifluoromethylated phenyl compound. The reaction conditions often include the use of a suitable esterification agent such as methanol in the presence of an acid catalyst . The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester include:
Fluvalinate: A closely related compound with similar structural features.
Cyano(3-phenoxyphenyl)methyl esters: These compounds share the ester functional group and phenyl moiety.
Uniqueness
What sets this compound apart is its specific combination of a valine moiety with a chlorinated and trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
76338-71-1 |
|---|---|
Formule moléculaire |
C13H15ClF3NO2 |
Poids moléculaire |
309.71 g/mol |
Nom IUPAC |
methyl (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-7(2)11(12(19)20-3)18-10-5-4-8(6-9(10)14)13(15,16)17/h4-7,11,18H,1-3H3/t11-/m0/s1 |
Clé InChI |
BITJWWCKVCSAIQ-NSHDSACASA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
SMILES canonique |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


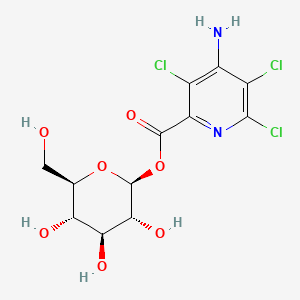
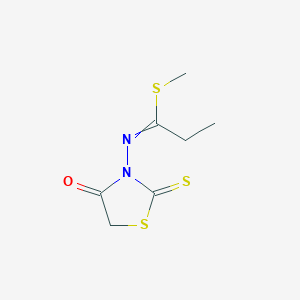
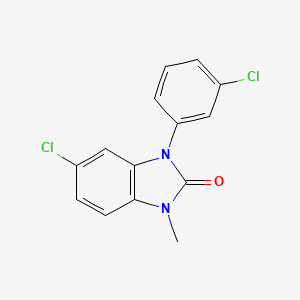
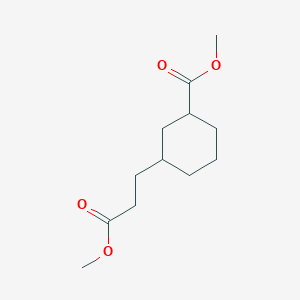

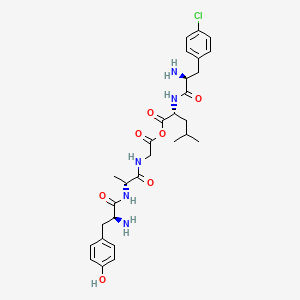
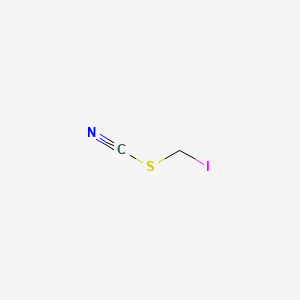
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
